N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c23-17(8-9-24-14-4-2-1-3-5-14)20-19-22-21-18(27-19)13-6-7-15-16(12-13)26-11-10-25-15/h1-7,12H,8-11H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZFDCWINDBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide typically involves multiple steps:
Formation of the dioxin ring: Starting from 2,3-dihydroxybenzoic acid, the dioxin ring is formed through alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Construction of the oxadiazole ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with phenoxypropanamide: The final step involves coupling the oxadiazole intermediate with 3-phenoxypropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide exhibit notable antimicrobial properties. The oxadiazole moiety is known for its effectiveness against various bacterial strains. Studies have shown that derivatives of oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Properties
The compound has been investigated for its anticancer effects. Oxadiazole derivatives have demonstrated cytotoxicity against several cancer cell lines. In vitro studies suggest that these compounds induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
Another promising application of this compound lies in its anti-inflammatory properties. Research has indicated that compounds containing the benzodioxin structure can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's chemical structure suggests potential utility as a pesticide. Studies have shown that similar compounds can act as effective insecticides or herbicides by disrupting biological processes in pest organisms. The phenoxypropanamide group is particularly noted for its herbicidal activity against a range of weeds .
Material Science
Polymer Chemistry
this compound can also be utilized in polymer science as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength due to the rigid structure provided by the oxadiazole and benzodioxin rings .
Case Studies
Mechanism of Action
The mechanism by which N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its electronic properties enable it to participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Antibacterial Activity
Compounds with sulfanyl acetamide substituents (e.g., ) exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains, with MIC values ranging from 2–16 µg/mL. However, bulky substituents like the piperidinyl sulfonyl group () could reduce bioavailability due to increased molecular weight (>480 Da) .
Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups: Methoxy or phenoxy substituents (e.g., ) enhance stability but may reduce antibacterial potency compared to sulfanyl or halogenated analogs .
- Benzodioxin Position : Substitution at the 6-position of benzodioxin (vs. 5-position in ) optimizes steric interactions with biological targets .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety and a phenoxypropanamide group. Its molecular formula is , with a molecular weight of approximately 313.35 g/mol.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole unit exhibit diverse biological activities. This section summarizes key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For instance:
- Mechanism : The antimicrobial action is often attributed to the presence of the -N=CO group in their structure, which affects gene transcription related to biofilm formation.
- Effectiveness : Some derivatives have demonstrated stronger bactericidal effects compared to standard antibiotics like ciprofloxacin .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Staphylococcus spp. | |
| Other Oxadiazole Derivatives | Various Bacterial Strains |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- Cell Lines : Compounds have been tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
- Cytotoxicity : Some derivatives showed IC50 values in the micromolar range, indicating effective cytotoxicity against cancer cells.
Case Study : A derivative similar to this compound exhibited significant cytotoxicity with an IC50 value of 0.65 µM against MCF-7 cells .
Cytotoxicity Studies
Cytotoxicity assessments reveal that while some derivatives are toxic to normal cell lines (e.g., L929), others enhance cell viability:
- In Vitro Studies : The compound showed varied effects depending on concentration and duration of exposure.
Table of Cytotoxic Effects :
| Compound | Cell Line | Concentration (µM) | Effect on Viability (%) |
|---|---|---|---|
| Compound 25 | L929 | 100 (24h) | Decreased |
| Compound 24 | L929 | 12 | Increased |
| Compound 29 | A549 | 50 | Increased |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide, and how can yield and purity be maximized?
- Methodological Answer :
- The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid derivatives with 1,3,4-oxadiazole intermediates. Key steps include cyclization using hydrazine derivatives and subsequent amidation.
- To optimize yield, employ high-purity starting materials and controlled reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hr). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation technologies (e.g., nanofiltration) can improve purity .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | NH₂NH₂·H₂O, EtOH, reflux | 65–70 | 85 |
| Amidation | 3-phenoxypropanoyl chloride, DMF, RT | 75–80 | 90 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm the oxadiazole ring (δ 8.2–8.5 ppm for aromatic protons) and benzodioxin moiety (δ 6.7–7.1 ppm).
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]+ and fragmentation patterns.
- HPLC-PDA : Employ a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?
- Methodological Answer :
- The compound’s lipophilic nature (logP ~3.5) limits aqueous solubility. Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80).
- Stability studies (pH 7.4 buffer, 37°C) over 24–48 hr with LC-MS monitoring are critical. Degradation products (e.g., oxadiazole ring cleavage) require identification via tandem MS .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. Validate with experimental IR/NMR data .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Parameterize force fields for oxadiazole’s π-π stacking and hydrogen-bonding interactions.
- Table 2 : Example DFT Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Dipole Moment (Debye) | 3.5 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC50 variability across studies)?
- Methodological Answer :
- Conduct meta-analysis of existing data using standardized protocols (e.g., OECD guidelines). Variables to control:
- Assay conditions (pH, temperature, cell line/passage number).
- Compound batch consistency (e.g., HPLC purity, residual solvents).
- Apply statistical models (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies are recommended for designing SAR studies focused on the oxadiazole and benzodioxin moieties?
- Methodological Answer :
- Synthesize analogs with substituents at the oxadiazole C5 position (e.g., halogens, methyl groups) and benzodioxin’s oxygen atoms (e.g., sulfone or amine derivatives).
- Use QSAR models to correlate structural features (e.g., Hammett σ values) with bioactivity. Validate with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
Q. How can process simulation tools optimize large-scale synthesis while minimizing environmental impact?
- Methodological Answer :
- Apply Aspen Plus® to model reaction kinetics and solvent recovery. Key metrics:
- E-factor (kg waste/kg product): Aim for <10 via solvent recycling.
- Energy consumption: Use microwave-assisted synthesis to reduce time/temperature.
- Align with CRDC’s RDF2050108 (process control and simulation) for scalable, sustainable workflows .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
